CHM-1

Catalog No.
S523576
CAS No.
154554-41-3
M.F
C16H10FNO3
M. Wt
283.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHM-1

CAS Number

154554-41-3

Product Name

CHM-1

IUPAC Name

6-(2-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one

Molecular Formula

C16H10FNO3

Molecular Weight

283.25 g/mol

InChI

InChI=1S/C16H10FNO3/c17-11-4-2-1-3-9(11)12-6-14(19)10-5-15-16(21-8-20-15)7-13(10)18-12/h1-7H,8H2,(H,18,19)

InChI Key

ZMYDAPJHGNEFGQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CHM-1; CHM 1; CHM1; NSC 656158; NSC-656158; NSC656158;

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C=C(N3)C4=CC=CC=C4F

The exact mass of the compound 6-(2-Fluorophenyl)[1,3]dioxolo[4,5-G]quinolin-8(5h)-One is 283.0645 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 656158. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is a synthetic 2-phenyl-4-quinolone derivative utilized primarily as a microtubule-destabilizing agent and apoptosis inducer. CHM-1 targets the colchicine-binding site of tubulin, inhibiting polymerization with sub-micromolar efficacy. Its specific structural modifications—namely the 2'-fluoro and 6,7-methylenedioxy groups—confer targeted antimitotic activity, making it a highly relevant procurement choice for advanced in vitro and in vivo models of chemoresistant malignancies, particularly hepatocellular carcinoma (HCC) and leukemia .

Substituting CHM-1 with natural colchicine or generic microtubule-targeting agents (like paclitaxel or vincristine) fundamentally alters experimental outcomes in chemoresistant models. While colchicine binds the same site, CHM-1 triggers a distinct, caspase-independent apoptotic pathway characterized by the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, a mechanism unaffected by pan-caspase inhibitors [1]. Furthermore, utilizing basic, unfluorinated 2-phenyl-4-quinolones results in a severe drop in cytotoxicity; the specific 2'-fluoro and 6,7-methylenedioxy substitutions in CHM-1 are strictly required to achieve its nanomolar growth inhibition (GI50) profile across solid tumor lines [2].

Cytotoxicity Enhancement via Structural Optimization

The specific functionalization of CHM-1 is critical for its quantitative differentiation. In the NCI-60 human tumor cell line panel, CHM-1 demonstrated an average log GI50 of -6.47. Removing the 2'-fluoro or 6,7-methylenedioxy groups, as seen in baseline unfluorinated 2-phenyl-4-quinolones, significantly reduces this antimitotic potency. This quantitative leap validates the necessity of procuring the exact CHM-1 structure for high-efficacy screening [1].

Evidence DimensionAverage log GI50 (NCI-60 panel)
Target Compound DataCHM-1: -6.47 (approx. 338 nM average GI50)
Comparator Or BaselineUnsubstituted 2-phenyl-4-quinolones: >1 µM (lower potency)
Quantified DifferenceLogarithmic enhancement in broad-spectrum cytotoxicity
ConditionsNCI-60 human tumor cell line panel screening

Ensures researchers utilize a structurally optimized scaffold capable of nanomolar efficacy, avoiding the weak activity of baseline quinolones.

High-Affinity Tubulin Polymerization Inhibition

CHM-1 acts as a targeted inhibitor of tubulin polymerization, achieving an IC50 of 0.68 µM. When compared directly in competitive binding assays, 5 µM of CHM-1 inhibits the binding of radiolabeled colchicine to tubulin by 39%. This confirms that CHM-1 effectively targets the colchicine-binding pocket, offering a synthetic, structurally distinct alternative to natural colchicine for microtubule destabilization.

Evidence DimensionTubulin polymerization inhibition (IC50)
Target Compound DataCHM-1: 0.68 µM
Comparator Or BaselineColchicine binding baseline: 39% displacement at 5 µM CHM-1
Quantified DifferenceConfirms competitive binding at the colchicine site with sub-micromolar polymerization inhibition
ConditionsIn vitro tubulin polymerization and competitive binding assays

Provides a highly characterized, synthetic colchicine-site inhibitor for laboratories requiring alternatives to natural product-derived antimitotic agents.

Efficacy in Chemoresistant Hepatocellular Carcinoma

Hepatocellular carcinoma (HCC) exhibits high resistance to standard chemotherapeutics. CHM-1 induces quantitative growth inhibition in HA22T, Hep3B, and HepG2 cells, with a mean GI50 of 130 nM across susceptible cancer lines. At the IC50 required to inhibit liver cancer cells, CHM-1 does not significantly impair the viability of normal cells, offering a quantified therapeutic window advantage compared to broad-spectrum cytotoxins [1].

Evidence DimensionGrowth inhibition (GI50) and selectivity
Target Compound DataCHM-1: Mean GI50 = 130 nM (highly selective for HCC over normal cells)
Comparator Or BaselineStandard chemotherapeutics: High resistance in HCC models with narrow therapeutic windows
Quantified DifferenceNanomolar efficacy in chemoresistant HCC with preserved normal cell viability
ConditionsHA22T, Hep3B, and HepG2 cell lines vs. normal cell viability assays

Critical for procuring a viable positive control or lead compound in HCC research where standard agents fail due to multi-drug resistance.

Caspase-Independent Apoptotic Pathway Activation

Unlike traditional apoptosis inducers that rely on the caspase cascade, CHM-1 triggers cell death via a caspase-independent mechanism. In HCC models, the addition of the pan-caspase inhibitor z-VAD-fmk did not abolish CHM-1-induced cell death. Instead, CHM-1 forces the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. This makes CHM-1 an indispensable tool for studying alternative apoptotic pathways [1].

Evidence DimensionMechanism of apoptotic cell death
Target Compound DataCHM-1: Induces AIF translocation; unaffected by z-VAD-fmk
Comparator Or BaselineClassic apoptosis inducers: Blocked by pan-caspase inhibitors
Quantified DifferenceComplete bypass of the traditional caspase-dependent cascade
ConditionsHA22T cells treated with CHM-1 and pan-caspase inhibitor z-VAD-fmk

Allows researchers to reliably induce and study caspase-independent apoptosis in cell lines resistant to traditional apoptotic triggers.

Lead Compound in Chemoresistant Hepatocellular Carcinoma (HCC) Research

Due to its nanomolar GI50 (130 nM) and selective toxicity, CHM-1 is a primary candidate for in vitro and in vivo (e.g., HA22T mouse xenograft) models of HCC where standard chemotherapeutics exhibit high resistance [1].

Positive Control for Caspase-Independent Apoptosis Assays

Because its apoptotic effect is not blocked by pan-caspase inhibitors (z-VAD-fmk), CHM-1 is highly recommended for assays focusing on mitochondrial AIF translocation and alternative cell death pathways [1].

Synthetic Ligand for Colchicine-Site Tubulin Assays

With an IC50 of 0.68 µM for tubulin polymerization inhibition, CHM-1 serves as a precise, synthetic competitive ligand for mapping the colchicine-binding pocket and evaluating new microtubule-destabilizing agents .

Vascular Disrupting Agent (VDA) Screening in Angiogenesis Models

CHM-1 is utilized in human umbilical vein endothelial cell (HUVEC) models to study the up-regulation of death receptor 5 (DR5) and the subsequent inhibition of microvessel formation, making it a key procurement item for anti-angiogenic research [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

283.06447134 Da

Monoisotopic Mass

283.06447134 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9H5EQ3ZQN

Wikipedia

6-(2-fluorophenyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one

Dates

Last modified: 08-15-2023
1: Liu CW, Lin YC, Hung CM, Liu BL, Kuo SC, Ho CT, Way TD, Hung CH. CHM-1, a novel microtubule-destabilizing agent exhibits antitumor activity via inducing the expression of SIRT2 in human breast cancer cells. Chem Biol Interact. 2018 Jun 1;289:98-108. doi: 10.1016/j.cbi.2018.04.007. Epub 2018 Apr 18. PubMed PMID: 29679549.
2: Dou X, Li X, Yu H, Dong B. Dual Roles of Ascidian Chondromodulin-1: Promoting Cell Proliferation Whilst Suppressing the Growth of Tumor Cells. Mar Drugs. 2018 Feb 11;16(2). pii: E59. doi: 10.3390/md16020059. PubMed PMID: 29439497; PubMed Central PMCID: PMC5852487.
3: Liu J, Dai J, Wang Y, Lai S, Wang S. Significance of new blood vessels in the pathogenesis of temporomandibular joint osteoarthritis. Exp Ther Med. 2017 May;13(5):2325-2331. doi: 10.3892/etm.2017.4234. Epub 2017 Mar 17. PubMed PMID: 28565845; PubMed Central PMCID: PMC5443314.
4: Zhang X, Prasadam I, Fang W, Crawford R, Xiao Y. Chondromodulin-1 ameliorates osteoarthritis progression by inhibiting HIF-2α activity. Osteoarthritis Cartilage. 2016 Nov;24(11):1970-1980. doi: 10.1016/j.joca.2016.06.005. Epub 2016 Jun 16. PubMed PMID: 27321194.
5: AlSuhailbani E, Menon A, Nair CK. Protective effect of ayurvedic formulations against doxorubicin-induced cardiotoxicity: Preliminary studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2016 Apr-Jun;12(2):561-4. doi: 10.4103/0973-1482.151931. PubMed PMID: 27461610.
6: Chen Z, Wei J, Zhu J, Liu W, Cui J, Li H, Chen F. Chm-1 gene-modified bone marrow mesenchymal stem cells maintain the chondrogenic phenotype of tissue-engineered cartilage. Stem Cell Res Ther. 2016 May 5;7(1):70. doi: 10.1186/s13287-016-0328-x. PubMed PMID: 27150539; PubMed Central PMCID: PMC4858869.
7: Xu J, Cai H, Meng Q, Li Y, Chen G, Fang W, Long X. IL-1β-regulating angiogenic factors expression in perforated temporomandibular disk cells via NF-κB pathway. J Oral Pathol Med. 2016 Sep;45(8):605-12. doi: 10.1111/jop.12420. Epub 2016 Jan 17. PubMed PMID: 26775638.
8: Lin ML, Chen SS, Ng SH. CHM-1 Suppresses Formation of Cell Surface-associated GRP78-p85α Complexes, Inhibiting PI3K-AKT Signaling and Inducing Apoptosis of Human Nasopharyngeal Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5359-68. PubMed PMID: 26408697.
9: Wendling AL, Phillips J, Short W, Fahey C, Mavis B. Thirty Years Training Rural Physicians: Outcomes From the Michigan State University College of Human Medicine Rural Physician Program. Acad Med. 2016 Jan;91(1):113-9. doi: 10.1097/ACM.0000000000000885. PubMed PMID: 26332428.
10: Lin YC, Hou SC, Hung CM, Lin JN, Chen WC, Ho CT, Kuo SC, Way TD. Inhibition of the insulin-like growth factor 1 receptor by CHM-1 blocks proliferation of glioblastoma multiforme cells. Chem Biol Interact. 2015 Apr 25;231:119-26. doi: 10.1016/j.cbi.2015.01.016. Epub 2015 Jan 30. PubMed PMID: 25643584.
11: Laleman I, Dadamio J, De Geest S, Dekeyser C, Quirynen M. Instrumental assessment of halitosis for the general dental practitioner. J Breath Res. 2014 Mar;8(1):017103. doi: 10.1088/1752-7155/8/1/017103. Epub 2014 Feb 24. PubMed PMID: 24566293.
12: Menon A, Krishnan Nair CK. Ayurvedic formulations ameliorate cisplatin-induced nephrotoxicity: preclinical studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2013 Apr-Jun;9(2):230-4. doi: 10.4103/0973-1482.113363. PubMed PMID: 23771364.
13: Lee HR, Park KM, Joung YK, Park KD, Do SH. Platelet-rich plasma loaded in situ-formed hydrogel enhances hyaline cartilage regeneration by CB1 upregulation. J Biomed Mater Res A. 2012 Nov;100(11):3099-107. doi: 10.1002/jbm.a.34254. Epub 2012 Jun 26. PubMed PMID: 22733706.
14: Lee JC, Chou LC, Huang CH, Chung JG, Huang LJ, Lee KH, Hung MC, Way TD, Kuo SC. CHM-1 induces apoptosis via p38-mediated upregulation of DR5 expression in human ovarian cancer SKOV3 cells. Eur J Pharmacol. 2011 Nov 16;670(1):96-104. doi: 10.1016/j.ejphar.2011.08.006. Epub 2011 Sep 3. PubMed PMID: 21907193.
15: Klinger P, Surmann-Schmitt C, Brem M, Swoboda B, Distler JH, Carl HD, von der Mark K, Hennig FF, Gelse K. Chondromodulin 1 stabilizes the chondrocyte phenotype and inhibits endochondral ossification of porcine cartilage repair tissue. Arthritis Rheum. 2011 Sep;63(9):2721-31. doi: 10.1002/art.30335. PubMed PMID: 21391200.
16: Chen HY, Lu HF, Yang JS, Kuo SC, Lo C, Yang MD, Chiu TH, Chueh FS, Ho HC, Ko YC, Chung JG. The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line. Anticancer Res. 2010 Oct;30(10):4187-92. PubMed PMID: 21036739.
17: Chou LC, Tsai MT, Hsu MH, Wang SH, Way TD, Huang CH, Lin HY, Qian K, Dong Y, Lee KH, Huang LJ, Kuo SC. Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. J Med Chem. 2010 Nov 25;53(22):8047-58. doi: 10.1021/jm100780c. Epub 2010 Oct 25. PubMed PMID: 20973552.
18: Lai TY, Yang JS, Wu PP, Huang WW, Kuo SC, Ma CY, Gibson Wood W, Chung JG. The quinolone derivative CHM-1 inhibits murine WEHI-3 leukemia in BALB/c mice in vivo. Leuk Lymphoma. 2010 Nov;51(11):2098-102. doi: 10.3109/10428194.2010.517279. Epub 2010 Sep 17. PubMed PMID: 20846096.
19: Chou LC, Chen CT, Lee JC, Way TD, Huang CH, Huang SM, Teng CM, Yamori T, Wu TS, Sun CM, Chien DS, Qian K, Morris-Natschke SL, Lee KH, Huang LJ, Kuo SC. Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent. J Med Chem. 2010 Feb 25;53(4):1616-26. doi: 10.1021/jm901292j. PubMed PMID: 20102207.
20: Tsai AC, Pan SL, Sun HL, Wang CY, Peng CY, Wang SW, Chang YL, Kuo SC, Lee KH, Teng CM. CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation. J Biol Chem. 2010 Feb 19;285(8):5497-506. doi: 10.1074/jbc.M109.036277. Epub 2009 Dec 11. PubMed PMID: 20007968; PubMed Central PMCID: PMC2820778.

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